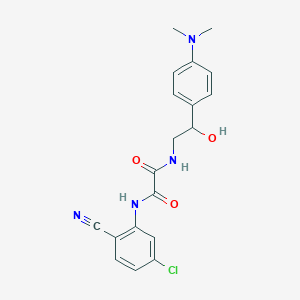
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound interacts with its target in a unique way, different from other sterilants that act on the Q of plastosome complex compound 0 position . This unique mode of action makes it difficult for cross-resistance to develop with other types of sterilants .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related tomitochondrial respiration .
Result of Action
The compound is described as a high reactivity sterilant with low toxicity . It has a strong preventive effect and can remain effective for a long period after application . The compound is safe for people, animals, and other beneficial organisms .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It has been reported to have a long-lasting effect and resistance to rainwater washing . This suggests that the compound is stable and retains its efficacy in various environmental conditions.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, identified by its CAS number 941933-52-4, is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21ClN4O2
- Molecular Weight : 420.9 g/mol
- Structural Features : It contains a chloro-substituted phenyl ring, a cyano group, and a dimethylamino functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, which may lead to inhibition of replication and transcription processes.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Several studies have investigated the anticancer properties of oxalamide derivatives similar to this compound:
- In vitro Studies : Compounds in this class have shown promising results against various cancer cell lines, including breast and colon cancer cells. For instance, a related oxalamide exhibited an IC50 value of 15 µM against HCT116 (human colon cancer) cells, indicating significant cytotoxicity .
- Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored:
- Bacterial Inhibition : Similar oxalamides have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Fungal Activity : Some derivatives have shown antifungal properties against Candida species, making them candidates for further development as antifungal agents .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: DNA Binding Affinity
Summary Table of Biological Activities
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-24(2)15-7-4-12(5-8-15)17(25)11-22-18(26)19(27)23-16-9-14(20)6-3-13(16)10-21/h3-9,17,25H,11H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLAOFKTZGRBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














